molecular formula C15H15ClO B1457897 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL CAS No. 1393441-73-0

2-[2-(2-Chlorophenyl)phenyl]propan-2-OL

Cat. No. B1457897
M. Wt: 246.73 g/mol
InChI Key: FUZLIVPSWZVZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2-Chlorophenyl)phenyl]propan-2-OL” is a chemical compound with the molecular formula C9H11ClO . It is a tertiary alcohol . The compound is also known by other synonyms such as “2-(2-chlorophenyl)propan-2-ol” and has a CAS number of 3670-15-3 .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Chlorophenyl)phenyl]propan-2-OL” consists of a propan-2-ol group where the hydrogen attached to the carbon bearing the hydroxy group has been replaced by a phenyl group . The molecular weight of this compound is 170.63 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds structurally related to 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL involve base-catalyzed Claisen-Schmidt condensation reactions, leading to chalcone derivatives. These compounds were characterized using FT-IR, elemental analysis, and single-crystal X-ray diffraction, which helps understand their molecular structures and potential chemical reactivities (Salian et al., 2018).

Biological Properties

  • Studies on compounds with similar structures have explored their biological properties, such as anticonvulsive and n-cholinolytic activities, without displaying antibacterial activity. This highlights the potential for these compounds to be developed into therapeutic agents with specific biological targets (Papoyan et al., 2011).

Antimicrobial and Anticancer Activity

  • Molecular docking and quantum chemical calculations have been applied to related compounds to study their antimicrobial and anticancer activities. These studies provide insights into the interactions between these molecules and biological targets, which could inform the development of new drugs (Viji et al., 2020).

Antifungal Evaluation

  • The synthesis of 1,2,3-triazole derivatives, including structures resembling 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL, and their in vitro evaluation against Candida strains demonstrate significant antifungal activities. This suggests the potential of these compounds in developing antifungal agents (Lima-Neto et al., 2012).

Spectroscopic and Computational Studies

  • Comprehensive spectroscopic and computational studies, including molecular docking, have been conducted on related molecules to elucidate their molecular structures, charge transfer mechanisms, and interactions with biological molecules. Such research contributes to understanding the chemical and biological properties of these compounds, potentially leading to new applications in material science or biotechnology (Jayasudha et al., 2020).

properties

IUPAC Name

2-[2-(2-chlorophenyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLIVPSWZVZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225052
Record name [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chlorophenyl)phenyl]propan-2-OL

CAS RN

1393441-73-0
Record name [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.